Trifolin (Kaempferol 3-O-galactoside, CAS 23627-87-4) is a highly characterized flavonol glycoside utilized in advanced analytical, biochemical, and preclinical applications. As the 3-O-galactoside derivative of kaempferol, it exhibits distinct physicochemical and pharmacological properties compared to its aglycone and its glucoside epimer, astragalin. In procurement and material selection, Trifolin is primarily valued for its specific target engagements—such as secretory phospholipase A2 (sPLA2) inhibition and NSCLC apoptosis induction—as well as its enhanced aqueous solubility and utility as a precise analytical standard for epimer-specific chromatographic and ion mobility mass spectrometry (cIMS-MS) workflows .
Substituting Trifolin with its aglycone (kaempferol) or its glucoside epimer (astragalin) compromises both analytical accuracy and biological assay reproducibility. Kaempferol lacks the 3-O-glycosylation required for enhanced aqueous solubility and metabolic stability, leading to poor bioavailability and non-specific cytotoxicity in cell-based models [1]. Furthermore, substituting Trifolin with astragalin in analytical workflows leads to co-elution and identical standard MS/MS fragmentation patterns, requiring specialized ion mobility spectrometry (cIMS) to resolve [2]. Biologically, the specific galactose moiety dictates unique binding affinities, such as its targeted inhibition of secretory phospholipase A2 (sPLA2) and its selective inactivity against acetylcholinesterase (AChE), profiles that are not universally shared across the flavonol glycoside class [3].
Trifolin demonstrates targeted inhibition of secretory phospholipase A2 (sPLA2), a key enzyme in the arachidonic acid inflammatory pathway, with an established IC50 value of 17.6 µM. This specific binding affinity distinguishes it from generic polyphenols and establishes it as a reliable reference compound for sPLA2-dependent anti-inflammatory assays .
| Evidence Dimension | sPLA2 Inhibition (IC50) |
| Target Compound Data | 17.6 µM |
| Comparator Or Baseline | Generic flavonoids (variable/non-specific) |
| Quantified Difference | Precise IC50 established at 17.6 µM |
| Conditions | Cell-free sPLA2 enzymatic assay |
Provides a validated, quantifiable baseline for researchers developing targeted sPLA2 inhibitors or studying arachidonic acid pathway modulation.
In human non-small cell lung cancer (NSCLC) NCI-H460 cell lines, Trifolin actively decreases Akt/p-Akt protein levels and induces both extrinsic and intrinsic apoptosis pathways at concentrations of 12.5 to 50 µM. It specifically initiates cytochrome c release via mitochondrial outer membrane permeabilization (MOMP) and increases Bax levels while decreasing Bcl-2 [1].
| Evidence Dimension | Apoptosis induction (Effective Concentration) |
| Target Compound Data | 12.5–50 µM |
| Comparator Or Baseline | Untreated baseline |
| Quantified Difference | Dose-dependent induction of Sub-G1 phase and caspase activation |
| Conditions | NCI-H460 human non-small cell lung cancer cells (24-48h) |
Secures Trifolin's role as a specific mechanistic probe for Akt-mediated survival pathway inhibition in lung cancer models.
Standard MS/MS fragmentation cannot distinguish Trifolin (kaempferol-3-O-galactoside) from its epimer Astragalin (kaempferol-3-O-glucoside) due to identical dehydrated monosaccharide fragment profiles. Resolution requires pre-cyclic ion mobility spectrometry (cIMS) trap fragmentation at 30 V, combined with specific traveling wave (TW) settings (35 V height, 1500 m/s velocity), to achieve distinct collision cross-section (CCS) values for the attached saccharides[1].
| Evidence Dimension | Mass Spectrometry Resolution |
| Target Compound Data | Resolvable via cIMS trap fragmentation (30 V) |
| Comparator Or Baseline | Astragalin (Kaempferol-3-O-glucoside) |
| Quantified Difference | Distinct CCS values achieved only under specific cIMS parameters |
| Conditions | cIMS-MS with pre-trap fragmentation |
Essential for analytical procurement, ensuring the correct standard is used to calibrate advanced mass spectrometry workflows for complex plant extract profiling.
Unlike other heavily hydroxylated flavones (e.g., 7,8-dihydroxyflavone, IC50 = 62.16 µM), Trifolin exhibits no significant inhibitory activity against acetylcholinesterase (AChE), with an IC50 exceeding 500 µM. This lack of activity highlights the impact of the 3-O-galactoside substitution on target selectivity [1].
| Evidence Dimension | AChE Inhibition (IC50) |
| Target Compound Data | > 500 µM (Inactive) |
| Comparator Or Baseline | 7,8-dihydroxyflavone (IC50 = 62.16 µM) |
| Quantified Difference | >8-fold lower activity against AChE |
| Conditions | In vitro AChE inhibition assay |
Makes Trifolin an excellent negative control or highly selective probe in neuropharmacological assays where cholinergic off-target effects must be avoided.
The 3-O-glycosylation present in Trifolin significantly enhances its aqueous solubility and metabolic stability compared to the aglycone kaempferol. This structural modification reduces the non-specific cytotoxicity often observed with aglycones, facilitating higher dosing in in vivo models without precipitation or immediate phase I metabolic clearance [1].
| Evidence Dimension | Aqueous Solubility and Stability |
| Target Compound Data | High solubility (Galactoside form) |
| Comparator Or Baseline | Kaempferol (Aglycone) |
| Quantified Difference | Significantly improved dissolution and reduced non-specific cytotoxicity |
| Conditions | In vivo and in vitro bioavailability models |
Drives the procurement of the glycoside over the aglycone for formulation and in vivo dosing where solubility is a limiting factor.
Trifolin is the precise choice for benchmarking sPLA2 inhibition assays (IC50 = 17.6 µM) without triggering AChE off-target effects, making it ideal for arachidonic acid pathway studies .
Used as an active compound in NCI-H460 cell models to study Akt pathway suppression and MOMP-driven cytochrome c release, providing a quantitative baseline for lung cancer drug discovery [1].
Procured as a highly pure analytical standard to establish collision cross-section (CCS) libraries for differentiating galactoside and glucoside epimers in complex metabolomics and plant extract profiling [2].
Selected over the kaempferol aglycone for preclinical dosing models requiring enhanced aqueous solubility, metabolic stability, and lower non-specific cytotoxicity [3].